molecular formula C24H21N5O2 B11192198 9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11192198
M. Wt: 411.5 g/mol
InChI Key: LBYAAXPBFABSGY-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

8-(4-methoxyphenyl)-5-methyl-11-(2-phenylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C24H21N5O2/c1-16-25-24-26-20-13-15-28(14-12-17-6-4-3-5-7-17)23(30)21(20)22(29(24)27-16)18-8-10-19(31-2)11-9-18/h3-11,13,15H,12,14H2,1-2H3

InChI Key

LBYAAXPBFABSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to its specific substitution pattern and the combination of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 9-(4-methoxyphenyl)-2-methyl-7-phenethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C21H21N5O
  • Molecular Weight: 373.43 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated significant inhibitory activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

CompoundCell LineIC50 (µM)
9-(4-methoxyphenyl)-2-methyl-7-phenethyl...A54910.5
9-(4-methoxyphenyl)-2-methyl-7-phenethyl...H197512.3

The above table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. These values suggest that the compound exhibits moderate cytotoxicity against lung cancer cell lines.

The biological activity is primarily attributed to the compound's ability to inhibit specific enzymes involved in cellular signaling pathways. For example:

  • EGFR Inhibition: The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers.
  • Apoptosis Induction: It promotes apoptosis in cancer cells through the activation of caspase pathways.

Study 1: In Vitro Analysis

A study conducted by Zhang et al. (2023) evaluated the cytotoxic effects of various pyrido derivatives on lung cancer cells. The study found that compounds similar to 9-(4-methoxyphenyl)-2-methyl-7-phenethyl... exhibited significant inhibition rates against A549 and H1975 cell lines.

Study 2: Structure-Activity Relationship (SAR)

In another investigation by Li et al. (2024), a series of pyrimidine analogs were synthesized and tested for their biological activity. The results indicated that modifications on the phenethyl group significantly enhanced the antitumor efficacy of the compounds.

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